molecular formula C10H15NO4 B2926862 2-[5-[(Prop-2-enoylamino)methyl]oxolan-3-yl]acetic acid CAS No. 2305561-56-0

2-[5-[(Prop-2-enoylamino)methyl]oxolan-3-yl]acetic acid

Cat. No.: B2926862
CAS No.: 2305561-56-0
M. Wt: 213.233
InChI Key: JRXXDXLGNWTNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-[(Prop-2-enoylamino)methyl]oxolan-3-yl]acetic acid is a chemical compound with the following IUPAC name: 2-(5-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-3-yl)acetic acid . Its molecular formula is C22H23NO5 , and it has a molecular weight of 381.43 g/mol . The compound features a tetrahydrofuran ring and a fluorenyl group, which contribute to its structural complexity.


Molecular Structure Analysis

The molecular structure of This compound consists of a tetrahydrofuran ring attached to an acetic acid moiety. The fluorenyl group is linked to the tetrahydrofuran ring via an amino group. The presence of the carbonyl group suggests potential reactivity .


Physical and Chemical Properties Analysis

  • Physical Form : The compound appears as an oil .
  • Stability : The compound should be stored at room temperature .

Safety and Hazards

  • Precautionary Statements : Proper handling precautions include avoiding inhalation, skin contact, and eye exposure. Use appropriate protective equipment .

Properties

IUPAC Name

2-[5-[(prop-2-enoylamino)methyl]oxolan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-9(12)11-5-8-3-7(6-15-8)4-10(13)14/h2,7-8H,1,3-6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXXDXLGNWTNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CC(CO1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.